molecular formula C13H14ClNO2 B1349135 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone CAS No. 113369-47-4

2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone

Cat. No.: B1349135
CAS No.: 113369-47-4
M. Wt: 251.71 g/mol
InChI Key: JUHGHKOLGPSYIF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound this compound represents a highly substituted indole derivative with a complex nomenclature reflecting its multiple functional groups. According to chemical databases, this compound is officially registered under the Chemical Abstracts Service number 113369-47-4, providing it with a unique international identifier. The systematic International Union of Pure and Applied Chemistry name describes the complete structural framework, indicating the presence of a chloroethanone group attached to the third position of a 5-methoxy-1,2-dimethylindole core structure.

The molecular formula C₁₃H₁₄ClNO₂ reveals the elemental composition, consisting of thirteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 251.71 grams per mole. This molecular weight calculation has been consistently verified across multiple chemical databases, confirming the accuracy of the structural assignment. The compound's Material Data Sheet identification number MFCD00443623 provides additional verification of its chemical identity within commercial databases.

Alternative nomenclature systems refer to this compound as ethanone, 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-, which follows a different naming convention but describes the identical chemical structure. The presence of the chloro substituent at the ethanone position significantly contributes to the compound's reactivity profile, while the methoxy group and two methyl groups on the indole moiety influence its electronic distribution and steric accessibility.

Chemical Property Value Reference
Chemical Abstracts Service Number 113369-47-4
Molecular Formula C₁₃H₁₄ClNO₂
Molecular Weight 251.71 g/mol
Material Data Sheet Number MFCD00443623
International Union of Pure and Applied Chemistry Name This compound

The structural characteristics of this compound suggest enhanced lipophilicity compared to unsubstituted indole derivatives, potentially altering its pharmacokinetic profiles and biological system interactions. The combination of electron-withdrawing chloro and electron-donating methoxy substituents creates a unique electronic environment that may exhibit specific spectral characteristics in ultraviolet-visible and nuclear magnetic resonance analyses. Research indicates that such structural modifications can significantly influence the compound's behavior in both synthetic transformations and biological applications.

Historical Context in Indole Chemistry

The development of indole chemistry traces its origins to the mid-nineteenth century discoveries involving indigo dye synthesis, establishing the foundation for understanding complex indole derivatives such as this compound. Historical records indicate that indole was first discovered during the process of making dyes with indigo in the mid-nineteenth century, when German chemist Adolf von Baeyer first isolated indole through a reaction of indigo, sulfuric acid, and sulfuric anhydride. This pioneering work established the fundamental understanding of the indole ring system that would later enable the synthesis of complex derivatives.

The systematic study of indole chemistry began to develop significantly with the comprehensive investigation of the dye indigo, which could be converted to isatin and subsequently to oxindole. The breakthrough moment occurred in 1866 when Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, marking the first deliberate synthesis of the indole heterocycle. Subsequently, in 1869, Baeyer proposed a complete formula for indole, providing the structural framework that modern chemists recognize today.

The etymology of the term "indole" reflects its historical connection to the Indian subcontinent, as the heterocycle was first isolated from a blue dye called "indigo" produced in India during the sixteenth century. This historical connection demonstrates the global nature of chemical discovery and the important role of traditional dye-making processes in advancing organic chemistry. The word "indole" derives from the combination of "indigo" and "oleum," because it was the product of treating indigo dye with oleum.

Historical Milestone Year Researcher Achievement Reference
Indole Discovery 1866 Adolf von Baeyer First isolation from indigo dye
Structural Formula 1869 Adolf von Baeyer Proposed complete indole formula
Systematic Synthesis 1886 Adolf von Baeyer Pyrolysis of oxindole with zinc dust
Chemical Classification Mid-1800s Various Recognition as benzo[b]pyrrole

Certain indole derivatives gained prominence as important dyestuffs until the end of the nineteenth century, establishing the commercial significance of indole chemistry. The field experienced renewed interest in the 1930s when researchers discovered that the indole substituent is present in many important alkaloids, known as indole alkaloids, including tryptophan and auxins. This discovery expanded the scope of indole chemistry beyond synthetic dyes into biochemistry and pharmacology.

The structural definition of indole as a benzo[b]pyrrole formed by the fusion of a benzene ring to the 2,3 positions of a pyrrole nucleus provided the theoretical framework for understanding substituted derivatives. Contemporary research on compounds like this compound builds upon this historical foundation, utilizing advanced synthetic methodologies to create complex indole derivatives with specific substitution patterns designed for particular applications.

Modern indole chemistry continues to be an active area of research, with scientists developing increasingly sophisticated synthetic approaches to create novel indole derivatives with enhanced properties. The compound this compound represents the culmination of this historical development, incorporating multiple functional groups that would have been challenging to introduce using nineteenth-century synthetic methods.

Properties

IUPAC Name

2-chloro-1-(5-methoxy-1,2-dimethylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-8-13(12(16)7-14)10-6-9(17-3)4-5-11(10)15(8)2/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHGHKOLGPSYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359161
Record name 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113369-47-4
Record name 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure.

Chemical Reactions Analysis

2-Chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds like 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone exhibit antimicrobial properties. Studies have shown that indole derivatives can influence cellular processes by modulating key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell proliferation and survival. These pathways are often targeted in the development of new antimicrobial agents.

Antifungal Properties
In a study evaluating the antifungal activity of synthesized compounds, derivatives of indole were found to show activity against Candida albicans, comparable to or greater than established treatments like fluconazole . This suggests that this compound could serve as a lead compound for antifungal drug development.

Organic Synthesis

Building Block for Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex molecules due to its functional groups. The synthesis typically involves the reaction of 5-methoxyindole with chloroacetyl chloride in the presence of a base such as pyridine . This reaction pathway not only provides a method for producing the compound but also opens avenues for creating related structures with enhanced biological activities.

Enzyme Modulation

Influence on Enzyme Kinetics
Research has shown that this compound interacts with various enzymes, potentially altering their kinetics and activity. This property makes it a candidate for therapeutic applications where enzyme modulation is desired.

Case Study 1: Antifungal Activity

A recent study synthesized various indole derivatives, including this compound, assessing their antifungal efficacy against Candida albicans. The results indicated that these compounds could inhibit fungal growth effectively, providing a basis for further pharmacological studies aimed at developing new antifungal therapies .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study demonstrated that it could modulate enzyme activity significantly, suggesting its utility in designing drugs that target metabolic disorders or enhance therapeutic efficacy through enzyme modulation.

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs in the Indole Family

Key Findings :
  • 1,2-Dimethyl substituents introduce steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to non-methylated analogs like 2XR .
  • Halogen Influence :
    • Replacement of Cl with I (as in the iodo analog) significantly increases molecular weight and may alter metabolic stability or radiolabeling applications .
    • The 5-bromo derivative’s polarizable Br atom could enhance binding to hydrophobic pockets in biological targets compared to the target compound’s methoxy group .

Non-Indole Analogs: Aromatic Chloroethanones

Table 2: Comparison with Phenyl-Based Chloroethanones
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Aromatic System Substituents
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (1204-22-4) C₁₀H₁₁ClO₃ 214.65 Phenyl ring 2,5-diOMe; 1-ClCOCH₃
Target Compound (113369-47-4) C₁₃H₁₄ClNO₂ 251.72 Indole ring 1,2-diMe, 5-OMe; 3-ClCOCH₃
Key Findings :
  • Aromatic System Differences :
    • The indole core in the target compound introduces π-π stacking and hydrogen-bonding capabilities via its nitrogen atom, absent in phenyl analogs .
    • The 2,5-dimethoxy phenyl analog (1204-22-4) exhibits lower molecular weight and lacks the indole’s heterocyclic nitrogen, limiting its interactions in biological systems .

Biological Activity

2-Chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H14ClNO2
  • Molecular Weight : 251.71 g/mol
  • CAS Number : 113369-47-4

Synthesis

The synthesis of this compound typically involves:

  • Preparation of 5-methoxy-1,2-dimethyl-1H-indole .
  • Chlorination using reagents like thionyl chloride to introduce the chloro group.
  • Acylation with ethanoyl chloride under acidic conditions to yield the final product.

Antifungal Activity

Research indicates that derivatives of 1-(1H-indol-3-yl), including this compound, exhibit significant antifungal properties. A study evaluated various indole derivatives against Candida spp. and Aspergillus niger, revealing that many compounds demonstrated minimal inhibitory concentrations (MIC) ranging from 0.125 to 1.000 mg/mL. Notably, the compound showed promising activity against C. parapsilosis and C. glabrata, achieving complete inhibition at lower concentrations .

CompoundMIC (mg/mL)Target Organism
This compound0.125 - 0.500C. albicans
Other derivatives0.125 - 1.000A. niger

The mechanism by which this compound exerts its antifungal effects appears to involve the inhibition of tyrosinase enzymes, which are critical for fungal growth and survival. The compound demonstrated up to a 28% inhibition of tyrosinase at concentrations around 0.250 mg/mL, suggesting that its biological activity may stem from enzyme modulation .

Clinical Relevance

In a study assessing the cytotoxicity of various indole derivatives, including our compound of interest, it was found that while some exhibited significant antifungal effects, they also showed varying levels of hemolytic activity on erythrocytes, ranging from ~20% to ~60% depending on concentration . This highlights the need for careful evaluation of therapeutic indices when developing these compounds for clinical use.

Comparative Analysis with Similar Compounds

Compared to other indole derivatives, such as 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone, the presence of specific substituents in the structure of 2-chloro-1-(5-methoxy...) enhances its reactivity and biological activity. Research indicates that modifications on the indole ring significantly affect antifungal potency and selectivity against various strains .

Q & A

Q. Can this compound serve as a precursor for photoactive materials?

  • Methodological Answer : The indole core’s conjugated π-system enables applications in organic semiconductors . Functionalize the chloroethanone moiety with thiophene or carbazole units via Sonogashira coupling (). Characterize photoluminescence quantum yield (PLQY) and charge mobility using time-resolved spectroscopy .

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